molecular formula C15H10N2O2 B1349998 2-phenyl-1,6-naphthyridine-3-carboxylic Acid CAS No. 849020-81-1

2-phenyl-1,6-naphthyridine-3-carboxylic Acid

Cat. No.: B1349998
CAS No.: 849020-81-1
M. Wt: 250.25 g/mol
InChI Key: JIFDGHZNEPJPIG-UHFFFAOYSA-N
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Description

2-phenyl-1,6-naphthyridine-3-carboxylic Acid is a useful research compound. Its molecular formula is C15H10N2O2 and its molecular weight is 250.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has been dedicated to synthesizing various derivatives of 2-phenyl-1,6-naphthyridine-3-carboxylic acid and testing their antibacterial activities. For instance, compounds synthesized through the condensation of 2-phenyl-1,8-naphthyridine-3-carboxylic acid hydrazide with β-aroylpropionic acids have shown potential antibacterial properties. These compounds underwent structural characterization through elemental analyses and spectral studies, providing a foundation for further exploration of their antibacterial applications (Mogilaiah & Kankaiah, 2003). Another study focused on the synthesis and antibacterial activity of pyrazole and 1,3,4-oxadiazole derivatives of 2-phenyl-1,8-naphthyridine, highlighting the potential of these compounds in antimicrobial applications (Mogilaiah, Chowdary, & Rao, 2001).

Cytotoxicity and Potential in Cancer Research

A series of 2-phenyl-1,8-naphthyridin-4(1H)-one derivatives exhibited potent cytotoxicity, suggesting their potential in cancer research. The study aimed to improve the ADME properties of these derivatives, crucial for preclinical studies, by designing and synthesizing 3-carboxylic acid derivatives. This research provides insights into the synthetic routes and drug development processes based on this compound derivatives (林凱鵬, 2006).

Development of Novel Chemical Compounds

Further studies have explored the synthesis of novel compounds from this compound derivatives, such as the development of supramolecular organic salts and the creation of complex structures with specific chemical properties. These research efforts contribute to a broader understanding of the compound's applications in creating materials with desired functionalities and properties, such as luminescent europium(III) complexes with applications in bioimaging and pH probes, showcasing their stability and sensitivity (Wei et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 2-phenyl-1,6-naphthyridine-3-carboxylic acid are currently under investigation. As a specialty product for proteomics research applications , it is likely that this compound interacts with specific proteins or enzymes in the body.

Mode of Action

The mode of action of this compound is not well-documented. Given its structural similarity to other naphthyridines, it may interact with its targets through hydrogen bonding or hydrophobic interactions. These interactions could induce conformational changes in the target molecules, altering their function

Biochemical Pathways

Naphthyridines are known to have a wide range of biological applications , suggesting that they may interact with multiple pathways

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. Given its use in proteomics research , it may have significant effects on protein expression or activity

Biochemical Analysis

Biochemical Properties

2-Phenyl-1,6-naphthyridine-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase . Additionally, this compound can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between this compound and these biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . Furthermore, this compound has been observed to inhibit the growth of microbial cells by disrupting their cell membranes and interfering with essential metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, inhibiting their catalytic activity and preventing the progression of biochemical reactions . For example, its interaction with topoisomerase II results in the stabilization of the enzyme-DNA complex, leading to DNA strand breaks and subsequent cell death . Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may decrease over time due to potential degradation and the development of cellular resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity . These findings highlight the importance of optimizing the dosage of this compound for safe and effective use in clinical settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450 and UDP-glucuronosyltransferase . The metabolites of this compound can further influence metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters such as P-glycoprotein . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, it can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis .

Properties

IUPAC Name

2-phenyl-1,6-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-15(19)12-8-11-9-16-7-6-13(11)17-14(12)10-4-2-1-3-5-10/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFDGHZNEPJPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C3C=NC=CC3=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375416
Record name 2-phenyl-1,6-naphthyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849020-81-1
Record name 2-phenyl-1,6-naphthyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenyl-1,6-naphthyridine-3-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.